molecular formula C12H17NO B13955002 2-(1-Benzylazetidin-3-yl)ethanol

2-(1-Benzylazetidin-3-yl)ethanol

Cat. No.: B13955002
M. Wt: 191.27 g/mol
InChI Key: QAKFXZVQUVBKFD-UHFFFAOYSA-N
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Description

2-(1-Benzylazetidin-3-yl)ethanol is a chemical compound of significant interest in pharmaceutical research and development, particularly as a versatile synthetic building block. Its structure incorporates an azetidine ring, a four-membered nitrogen-containing heterocycle that is a key pharmacophore in numerous therapeutic agents. The azetidine moiety is increasingly valued in drug design for its contribution to metabolic stability, molecular rigidity, and its ability to improve the physicochemical properties of lead compounds . The primary research value of this compound lies in its potential use as an intermediate in the synthesis of more complex, biologically active molecules. The presence of the benzyl-protected azetidine ring and the ethanol side chain provides two distinct sites for further chemical modification, allowing medicinal chemists to incorporate this privileged structure into diverse molecular scaffolds. Azetidine-containing compounds have demonstrated a wide range of pharmacological activities, with applications in developing anticancer agents, antibacterial drugs, and treatments for inflammatory diseases . For instance, analogous azetidine derivatives are found in approved drugs and clinical candidates, such as the anticancer agent Cobimetinib, the rheumatoid arthritis treatment Baricitinib, and investigational compounds like the estrogen receptor degrader GDC-0927 . The exploration of such compounds is crucial for addressing challenges like antimicrobial resistance and for targeting protein-protein interactions that are often intractable for small molecules. This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate precautions, consulting the relevant safety data sheet prior to use.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

2-(1-benzylazetidin-3-yl)ethanol

InChI

InChI=1S/C12H17NO/c14-7-6-12-9-13(10-12)8-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2

InChI Key

QAKFXZVQUVBKFD-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1CC2=CC=CC=C2)CCO

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(1-benzylazetidin-3-yl)ethanol typically involves:

  • Formation of the azetidine ring via cyclization of amino-alcohol precursors.
  • Introduction of the benzyl substituent on the nitrogen.
  • Installation of the hydroxyethyl side chain at the 3-position of the azetidine ring.

The key intermediate often used is 1-benzylazetidin-3-ol, which can be further functionalized to obtain the target compound.

Preparation of 1-Benzylazetidin-3-ol Derivatives

One of the most authoritative sources on the preparation of 1-benzylazetidin-3-ol derivatives, which includes 2-(1-benzylazetidin-3-yl)ethanol, is the patent US4639334A. The method involves:

  • Starting Material: An epoxy halide of general formula (epoxy halide) is reacted with benzylamine.
  • Reaction Conditions: The reaction is carried out in an organic solvent such as cyclohexane at temperatures between 10°C and 50°C for 12 to 36 hours.
  • Isolation: The amino-alcohol intermediate is recovered by conventional workup and may be purified by recrystallization.
  • Cyclization: The amino-alcohol is cyclized in the presence of triethylamine, which is critical for high yields. Other bases like tributylamine, tripropylamine, pyridine, or 2,6-lutidine were ineffective, demonstrating the specificity of triethylamine in promoting cyclization to the azetidin-3-ol ring system.

This process yields 1-benzylazetidin-3-ol derivatives, which are key precursors for further functionalization to 2-(1-benzylazetidin-3-yl)ethanol.

Functionalization to 2-(1-Benzylazetidin-3-yl)ethanol

The hydroxyethyl side chain at the 3-position can be introduced by substitution reactions on the azetidin-3-ol intermediate or by ring-opening and subsequent modification of suitable precursors. The exact methods for direct synthesis of 2-(1-benzylazetidin-3-yl)ethanol are less commonly detailed in literature but can be inferred from related azetidine chemistry.

Alternative Synthetic Routes and Catalytic Hydrogenation

According to WO2000063168A1, azetidine derivatives including benzyl-substituted azetidines can be prepared by:

  • Starting from protected azetidine derivatives such as N-t-butyl-O-trimethylsilylazetidine.
  • Acidic hydrolysis followed by extraction and purification.
  • Catalytic hydrogenation using palladium hydroxide on carbon under hydrogen pressure to reduce intermediates and modify substituents.
  • Formation of hydrochloride salts for purification and stabilization.

These steps provide a robust method for obtaining azetidine derivatives with high purity and yield, which can be adapted for preparing 2-(1-benzylazetidin-3-yl)ethanol by suitable choice of starting materials and reaction conditions.

Organolithium Addition for Azetidine Functionalization

Recent research (Frontiers in Chemistry, 2019) describes stereoselective addition of organolithium reagents to N-alkyl-2-oxazolinylazetidines as a route to functionalized azetidines. This method involves:

  • Use of lanthanum chloride to activate the organolithium reagent.
  • Addition of organolithiums (e.g., butyllithium, methyllithium) to azetidine precursors.
  • High stereoselectivity and yields (up to 93%).
  • Subsequent quenching and purification to obtain functionalized azetidines.

While this method focuses on 2-substituted azetidines, it demonstrates advanced synthetic strategies that could be adapted to prepare 2-(1-benzylazetidin-3-yl)ethanol derivatives with controlled stereochemistry.

Data Tables Summarizing Key Preparation Methods

Method / Reference Starting Material Key Reagents & Conditions Yield Notes
US4639334A Epoxy halide + Benzylamine Cyclohexane, 10-50°C, 12-36h; Triethylamine for cyclization High (not quantified) Specificity of triethylamine critical
WO2000063168A1 N-t-butyl-O-trimethylsilylazetidine Acid hydrolysis, Pd(OH)2/C hydrogenation, 40 psi H2, 60°C 64% (crude product) Multi-step with purification by crystallization
Frontiers in Chemistry 2019 N-alkyl-2-oxazolinylazetidines Organolithium addition with LaCl3 activation, toluene, 0-100°C Up to 93% Stereoselective, advanced functionalization

Extensive Research Discoveries and Notes

  • The specificity of bases in the cyclization step is a critical discovery, where triethylamine uniquely promotes high yields of azetidin-3-ol derivatives, unlike other tertiary amines or pyridine bases.
  • The use of palladium hydroxide on carbon under hydrogen pressure allows selective reduction and modification of azetidine intermediates, enabling access to various functionalized derivatives.
  • Organolithium addition methods provide stereochemical control, which is important for the biological activity of azetidine derivatives and can be leveraged in the synthesis of 2-(1-benzylazetidin-3-yl)ethanol analogs.
  • Industrial scale synthesis would require optimization of these methods, focusing on solvent choice, reaction time, temperature control, and purification techniques to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzylazetidin-3-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-Benzylazetidin-3-yl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Benzylazetidin-3-yl)ethanol involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 2-(1-Benzylazetidin-3-yl)ethanol, enabling comparative analysis of their physicochemical properties and applications.

Table 1: Comparative Analysis of Structural Analogs

Compound Name Molecular Formula Molecular Weight Key Functional Groups LogP PSA (Ų) Key Features/Applications
1-(1-Benzylazetidin-3-yl)ethan-1-ol C₁₂H₁₇NO 191.27 Azetidine, benzyl, primary alcohol 2.44* 48.47* Positional isomer of target compound; azetidine rigidity may enhance drug binding
2-(1-Benzothiophen-3-yl)ethanol C₁₀H₁₀OS 178.25 Benzothiophene, ethanol 2.44 48.47 Sulfur-containing heterocycle; potential electronic effects in catalysis
2-(2-Phenyl-1,3-benzoxazol-6-yl)ethanol C₁₅H₁₃NO₂ 239.27 Benzoxazole, ethanol 3.03 46.26 High LogP suggests lipophilicity; cited in medicinal chemistry patents
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ 221.27* Benzamide, tertiary alcohol N/A 46.26* N,O-bidentate directing group for metal-catalyzed C–H activation

*Estimated or inferred values based on structural analogs.

Key Observations:

Azetidine Derivatives vs. Heterocyclic Ethanol Analogs 1-(1-Benzylazetidin-3-yl)ethan-1-ol () differs from the target compound only in the position of the hydroxyl group (C1 vs. C2). This positional isomerism could alter hydrogen-bonding capacity and metabolic stability .

Heterocyclic Systems 2-(1-Benzothiophen-3-yl)ethanol () incorporates a sulfur atom, which may improve electron-richness for metal coordination or redox activity compared to azetidine derivatives . 2-(2-Phenyl-1,3-benzoxazol-6-yl)ethanol () exhibits a higher LogP (3.03) due to the phenyl-benzoxazole system, suggesting superior membrane permeability for pharmaceutical applications .

Research Implications and Limitations

While direct data on 2-(1-Benzylazetidin-3-yl)ethanol is sparse, extrapolation from analogs suggests:

  • Drug Development: Azetidine rigidity and ethanol hydrophilicity may balance solubility and target engagement.
  • Synthetic Utility : The hydroxyl group could serve as a handle for further functionalization or coordination chemistry.
  • Contradictions : and highlight disparities in LogP and PSA between azetidine and benzoxazole systems, emphasizing the need for empirical validation.

Future studies should prioritize synthesizing and characterizing 2-(1-Benzylazetidin-3-yl)ethanol to confirm these hypotheses.

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